Fmoc-Asn-ONp

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNFRQBESOZRJG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548946 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-17-8 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fmoc-Asn-ONp in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Nα-Fmoc-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp) in solid-phase peptide synthesis (SPPS). It provides a comprehensive overview of its mechanism of action, advantages, limitations, and a comparative analysis with other common strategies for asparagine incorporation. This document is intended to serve as a valuable resource for professionals engaged in peptide research and development.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides.[1][2] The strategy relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids. The synthesis is performed on a solid support (resin) and involves a cyclical process of:

-

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain using a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).

-

Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly liberated N-terminal amine of the peptide chain.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed, typically with a strong acid such as trifluoroacetic acid (TFA).

The Challenge of Incorporating Asparagine in SPPS

The incorporation of asparagine (Asn) residues into a peptide sequence presents a significant challenge in SPPS. During the activation of the C-terminal carboxyl group of Fmoc-Asn-OH, a common and problematic side reaction is the dehydration of the β-carboxamide side chain to form a β-cyanoalanine residue.[3] This side reaction is particularly prevalent when using carbodiimide-based activating agents. The formation of this nitrile derivative is irreversible and leads to the incorporation of a non-natural amino acid into the peptide sequence, resulting in a difficult-to-remove impurity.

To circumvent this issue, several strategies have been developed, primarily falling into two categories:

-

Side-Chain Protection: Protecting the side-chain amide group of asparagine with a protecting group such as trityl (Trt). Fmoc-Asn(Trt)-OH is widely used as it effectively prevents nitrile formation and improves the solubility of the amino acid derivative in common SPPS solvents.[4][5][6]

-

Use of Pre-activated Esters: Employing pre-activated forms of Fmoc-Asn-OH, such as active esters, which do not require an in-situ activation step that can lead to the dehydration side reaction.

This compound: A Pre-activated Strategy for Asparagine Incorporation

This compound is the p-nitrophenyl (ONp) active ester of Fmoc-protected asparagine. The use of active esters was one of the earliest methods for facilitating peptide bond formation. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain, thus promoting amide bond formation.

The primary role of this compound in peptide synthesis is to provide a method for introducing asparagine without the need for in-situ activation, thereby minimizing the risk of side-chain dehydration.[7] By using a pre-activated form, the coupling reaction can proceed under milder conditions compared to those often required for carbodiimide-based activation.

However, it is important to note that while effective, p-nitrophenyl esters have seen somewhat restricted application in modern Fmoc-SPPS.[8] This is largely due to their relatively slower reaction kinetics compared to the highly efficient phosphonium and uronium salt-based coupling reagents (e.g., HBTU, HATU) and other more reactive active esters like pentafluorophenyl (OPfp) esters.[8]

Comparative Analysis of Asparagine Incorporation Strategies

The choice of which asparagine derivative to use in SPPS depends on several factors, including the specific peptide sequence, the desired purity, and the overall synthesis strategy. The following table provides a comparative summary of the most common approaches.

| Feature | Fmoc-Asn-OH with in-situ activation | Fmoc-Asn(Trt)-OH | This compound | Fmoc-Asn-OPfp |

| Primary Advantage | Cost-effective | High solubility, excellent prevention of side reactions | Avoids in-situ activation, reduces dehydration risk | Faster coupling than ONp, good prevention of side reactions[3] |

| Primary Disadvantage | High risk of nitrile formation[3] | Higher cost, potential for incomplete Trt removal | Slower reaction kinetics, limited use in modern SPPS[8] | Higher cost than unprotected Asn |

| Solubility in DMF/NMP | Poor[4][5] | Excellent[4][5][6] | Moderate | Moderate |

| Typical Coupling Time | Variable (often requires longer times or double coupling) | Standard (e.g., 1-2 hours) | Longer (can be several hours to overnight) | Faster than ONp, but may still be slower than carbodiimide methods |

| Purity of Crude Peptide | Can be low due to nitrile impurity | Generally very high[6] | Moderate to high, depending on coupling completion | High[3] |

Experimental Protocols

General Protocol for Coupling of this compound in Manual SPPS

Note: This is a generalized protocol for active ester coupling and may require optimization for specific peptide sequences and resins.

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (e.g., 1 x 5 min followed by 1 x 15 min).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed at room temperature with gentle agitation for 4-12 hours. The reaction can be monitored for completion using a colorimetric test such as the Kaiser ninhydrin test.

-

Once the coupling is complete (negative Kaiser test), filter the reaction solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove unreacted this compound and the p-nitrophenol byproduct.

-

Wash with a solvent like dichloromethane (DCM) or isopropanol (IPA) and then again with DMF to prepare for the next deprotection step.

-

Visualizing the Workflow and Chemical Principles

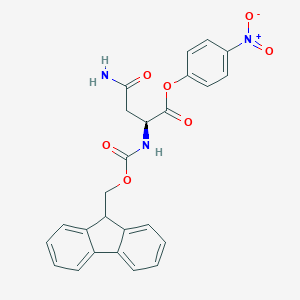

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Role of this compound in the SPPS Cycle

Caption: Simplified workflow of an SPPS cycle using this compound.

Prevention of Nitrile Side Reaction

Caption: Comparison of activation pathways.

Conclusion

This compound serves as a valuable, albeit less commonly used, reagent in Fmoc-SPPS for the incorporation of asparagine. Its primary role is to circumvent the problematic side-chain dehydration that can occur during in-situ activation of Fmoc-Asn-OH. While modern peptide synthesis often favors the use of side-chain protected asparagine derivatives like Fmoc-Asn(Trt)-OH for their superior solubility and high efficiency, this compound remains a viable option, particularly in specific applications where its properties may be advantageous. A thorough understanding of the benefits and limitations of each asparagine incorporation strategy is crucial for the successful synthesis of high-purity peptides.

References

- 1. Automated Peptide Synthesizers [peptidemachines.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. chempep.com [chempep.com]

An In-depth Technical Guide to Fmoc-Asn-ONp: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and application. A comparative analysis with other asparagine derivatives and the role of asparagine in cellular signaling pathways are also discussed to provide a broader context for its use in research and drug development.

Chemical Structure and Properties

This compound is an activated ester of Fmoc-protected asparagine. The p-nitrophenyl (ONp) group serves as a good leaving group, facilitating the nucleophilic attack by the free amine of the growing peptide chain during solid-phase peptide synthesis.

Chemical Structure:

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71989-17-8 | [1] |

| Molecular Formula | C25H21N3O7 | |

| Molecular Weight | 475.45 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, NMP |

Synthesis and Application in Peptide Synthesis

The incorporation of asparagine into a peptide sequence can be challenging due to the potential for side-chain amide dehydration, leading to the formation of a nitrile byproduct, especially when using carbodiimide-based activators.[2] The use of pre-activated esters like this compound mitigates this side reaction. While the coupling reaction is generally slower than with many other activated amino acids, it proceeds cleanly, which is advantageous for the synthesis of high-purity peptides.[3]

Synthesis of this compound

A general method for the synthesis of Fmoc-amino acid-ONp esters involves the reaction of the corresponding Fmoc-amino acid with p-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Fmoc-Asn-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Coupling Agent Addition: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled solution with constant stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Filtration: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the precipitate by filtration.

-

Work-up: Wash the filtrate with 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound can be directly used in the coupling step of Fmoc-based SPPS.

Experimental Protocol: Coupling of this compound in SPPS

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF. Add this solution to the deprotected resin. The coupling reaction is typically allowed to proceed for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test.[4]

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted this compound and the p-nitrophenol byproduct.

-

Cycle Repetition: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Workflow for this compound in Solid-Phase Peptide Synthesis

Caption: Standard workflow for the incorporation of an amino acid using Fmoc-SPPS.

Comparison with Fmoc-Asn(Trt)-OH

While this compound offers a dehydration-free method for asparagine incorporation, the most commonly used derivative is Fmoc-Asn(Trt)-OH, where the side-chain amide is protected with a trityl (Trt) group.[5][6] The Trt group provides steric hindrance that effectively prevents the dehydration side reaction and also significantly improves the solubility of the amino acid derivative in common SPPS solvents like DMF.[7]

Comparison of Asparagine Protection Strategies

| Feature | This compound | Fmoc-Asn(Trt)-OH |

| Side-Chain Protection | None (activated ester) | Trityl (Trt) |

| Coupling Speed | Slower | Faster |

| Prevention of Dehydration | Yes | Yes[5] |

| Solubility in DMF/NMP | Moderate | High[6] |

| Deprotection of Side Chain | Not applicable | Acid-labile (cleaved with TFA)[5] |

Analytical Data (Expected)

The following tables provide the expected ranges for analytical data for this compound based on its chemical structure and data from similar compounds.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (ppm) |

| Aromatic protons (Fmoc & ONp) | 7.2 - 8.3 |

| -CH- (α-carbon) | ~4.5 |

| -CH₂- (β-carbon) | ~2.9 - 3.2 |

| -CH- & -CH₂- (Fmoc) | ~4.2 - 4.4 |

| -NH₂ (side chain) | ~5.5 - 6.5 (broad) |

| -NH- (backbone) | ~5.8 (d) |

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| Carbonyls (ester, amide, carbamate) | 168 - 175 |

| Aromatic carbons | 120 - 155 |

| -CH- (α-carbon) | ~53 |

| -CH₂- (β-carbon) | ~37 |

| -CH- & -CH₂- (Fmoc) | ~47, ~67 |

Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (ester, amide, carbamate) | 1680 - 1760 |

| N-O stretch (nitro group) | 1520, 1340 |

Mass Spectrometry

| Ion | Expected m/z |

| [M+H]⁺ | 476.14 |

| [M+Na]⁺ | 498.12 |

Role of Asparagine in Cellular Signaling

Asparagine is not merely a building block for proteins; it also plays a crucial role in cellular signaling, particularly in the context of cell growth and proliferation.[8] The availability of asparagine is sensed by the cell and influences key signaling pathways such as the mTORC1 (mammalian target of rapamycin complex 1) pathway, which is a central regulator of cell growth.[9][10]

Furthermore, asparagine is the site of N-linked glycosylation, a critical post-translational modification that affects protein folding, stability, and function.[11] The synthesis of glycopeptides using protected asparagine derivatives is essential for studying the intricate roles of glycosylation in health and disease.[12]

Role of Asparagine in the mTORC1 Signaling Pathway

Caption: Asparagine influences cell growth by activating the mTORC1 pathway.

Conclusion

This compound is a valuable reagent for the incorporation of asparagine in solid-phase peptide synthesis, offering a method to circumvent the common side reaction of side-chain dehydration. While its coupling kinetics are slower compared to other methods, the clean reaction profile makes it a suitable choice for the synthesis of high-purity peptides. For researchers and drug development professionals, understanding the properties and appropriate application of this compound, in comparison to other derivatives like Fmoc-Asn(Trt)-OH, is crucial for the successful synthesis of complex peptides intended for the study of biological processes, including cellular signaling and post-translational modifications.

References

- 1. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Conformational implications of asparagine-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fmoc-protected, glycosylated asparagines potentially useful as reagents in the solid-phase synthesis of N-glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Asn-ONp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp). This activated ester is a valuable building block in peptide synthesis, particularly for the introduction of asparagine residues. This document outlines detailed methodologies, potential challenges, and purification strategies to obtain high-purity this compound for research and development applications.

Introduction

This compound is an activated form of Fmoc-L-asparagine, designed for facile coupling in peptide synthesis. The p-nitrophenyl (ONp) group serves as a good leaving group, facilitating the aminolysis reaction with the N-terminal amine of a growing peptide chain. However, the synthesis of asparagine derivatives is often complicated by a significant side reaction: the dehydration of the side-chain amide. This guide will address this challenge and provide a protocol for the successful synthesis and purification of the target compound.

A critical consideration when working with unprotected asparagine derivatives like Fmoc-Asn-OH is the potential for dehydration of the side-chain amide to a β-cyanoalanine derivative during the carboxyl group activation step, especially when using carbodiimide reagents like DCC.[1] While the use of side-chain protected derivatives such as Fmoc-Asn(Trt)-OH is a common strategy to circumvent this issue, this guide focuses on the preparation of the p-nitrophenyl ester from side-chain unprotected Fmoc-Asn-OH.[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of Fmoc-L-asparagine (Fmoc-Asn-OH) with p-nitrophenol. Dicyclohexylcarbodiimide (DCC) is commonly employed as a coupling agent to facilitate this reaction.

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Representative Quantity | Molar Equivalents |

| Fmoc-L-asparagine (Fmoc-Asn-OH) | 354.36 | 3.54 g | 1.0 |

| p-Nitrophenol (pNP) | 139.11 | 1.67 g | 1.2 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 1.1 |

| Ethyl acetate (EtOAc) | - | 100 mL | - |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-L-asparagine (1.0 eq) and p-nitrophenol (1.2 eq) in ethyl acetate (approximately 100 mL for a 10 mmol scale). Stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

DCC Addition: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of dichloromethane (e.g., 10-20 mL) and add it dropwise to the cooled, stirring solution of Fmoc-Asn-OH and p-nitrophenol over 15-20 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight (approximately 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form during the reaction.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (3 x 50 mL) to remove excess p-nitrophenol, followed by saturated aqueous sodium chloride (brine) (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

The crude this compound is purified by recrystallization to remove any remaining starting materials, by-products such as DCU, and products of side reactions.

Materials:

| Reagent/Solvent | Use |

| Crude this compound | Product to be purified |

| Ethyl acetate (EtOAc) | Recrystallization solvent |

| Hexane | Anti-solvent (optional) |

Procedure:

-

Dissolution: Transfer the crude this compound solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat gently with stirring until the solid is completely dissolved. Avoid excessive boiling.

-

Hot Filtration (Optional): If any insoluble impurities (like residual DCU) are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For enhanced crystallization, the flask can be placed in a refrigerator (2-8°C) or an ice bath after it has reached room temperature.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethyl acetate or an ethyl acetate/hexane mixture to remove any soluble impurities from the surface of the crystals.

-

Drying: Dry the purified this compound crystals under vacuum to a constant weight.

Caption: Recrystallization workflow for the purification of this compound.

Characterization and Quality Control

The purity and identity of the final this compound product should be confirmed using appropriate analytical techniques.

| Parameter | Method | Expected Outcome |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the product. Purity should ideally be >98%. |

| Identity | Mass Spectrometry (MS) | The observed molecular weight should correspond to the calculated molecular weight of this compound (C₂₅H₂₁N₃O₇, MW: 475.45 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | The spectrum should show characteristic peaks for the Fmoc, asparagine, and p-nitrophenyl moieties in the correct integration ratios. | |

| Melting Point | Melting Point Apparatus | A sharp melting point range indicates high purity. |

Summary and Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound. The key to a successful synthesis is the careful control of the reaction conditions to minimize the dehydration of the asparagine side chain. The purification via recrystallization is a critical step to ensure the high purity required for subsequent applications in peptide synthesis. Researchers should perform appropriate analytical characterization to verify the quality of the final product.

References

The Enduring Legacy of p-Nitrophenyl Esters in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry, the quest for efficient and reliable methods for peptide bond formation has been a central theme. Among the pioneering advancements, the introduction of p-nitrophenyl esters (ONp) by Miklos Bodanszky in 1955 marked a significant milestone.[1][2] This method, predicated on the principle of "active esters," provided a practical and effective means to activate the carboxyl group of an amino acid, facilitating its coupling with another amino acid. The stability, crystallinity, and ease of preparation of p-nitrophenyl esters contributed to their widespread adoption in solution-phase peptide synthesis and played a crucial role in the successful synthesis of complex peptides, including the hormone oxytocin. This technical guide provides an in-depth exploration of the historical use of p-nitrophenyl esters in peptide synthesis, detailing the underlying chemistry, experimental protocols, and a quantitative analysis of its applications.

Core Principles: The Chemistry of p-Nitrophenyl Esters

The utility of p-nitrophenyl esters in peptide synthesis stems from the electron-withdrawing nature of the p-nitrophenyl group. This substituent enhances the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by the amino group of a second amino acid. The p-nitrophenolate anion is a relatively good leaving group, which further drives the reaction towards peptide bond formation.

The overall process can be divided into two key steps:

-

Activation: The carboxyl group of an N-protected amino acid is converted into a p-nitrophenyl ester. This is typically achieved by reacting the N-protected amino acid with p-nitrophenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), or by using p-nitrophenyl chloroformate.

-

Coupling: The isolated and purified p-nitrophenyl ester of the N-protected amino acid is then reacted with the free amino group of another amino acid or peptide to form the peptide bond.

A significant advantage of this method is that the p-nitrophenyl esters of N-protected amino acids are often stable, crystalline solids that can be purified and stored, allowing for a stepwise and controlled approach to peptide synthesis.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for peptide synthesis using p-nitrophenyl esters.

Caption: General reaction mechanism for peptide synthesis using p-nitrophenyl esters.

Caption: General experimental workflow for stepwise peptide synthesis.

Advantages and Limitations

The use of p-nitrophenyl esters in peptide synthesis offers several distinct advantages:

-

Stability and Crystallinity: Many N-protected amino acid p-nitrophenyl esters are stable, crystalline solids. This allows for their purification by recrystallization, ensuring the use of high-purity starting materials for the coupling reaction.

-

Reduced Racemization: The activation of the carboxyl group is generally mild enough to minimize the risk of racemization, a critical factor in maintaining the stereochemical integrity of the resulting peptide. Racemization of acylpeptide p-nitrophenyl esters can occur, particularly in the presence of base, through the formation of an oxazolone intermediate.

-

Stepwise Synthesis: The stability of the active esters facilitates a controlled, stepwise approach to building the peptide chain, which was instrumental in early, complex peptide syntheses.

However, the method also has some limitations:

-

Slow Reaction Rates: The coupling reactions with p-nitrophenyl esters can be slow, sometimes requiring extended reaction times for completion.

-

Side Reactions: While generally minimizing racemization, side reactions can still occur, particularly with certain amino acid residues.

-

Rise of More Efficient Reagents: In modern peptide synthesis, particularly in solid-phase synthesis, more reactive coupling reagents have been developed that offer faster reaction times and higher coupling efficiencies.

Racemization Mechanism

A potential side reaction in peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid residue. In the case of p-nitrophenyl esters of acylpeptides, racemization can proceed through the formation of an oxazolone intermediate, particularly in the presence of a base.

Caption: Racemization of acylpeptide p-nitrophenyl esters via an oxazolone intermediate.

Experimental Protocols

This section provides detailed methodologies for the preparation of N-protected amino acid p-nitrophenyl esters and their subsequent use in peptide synthesis.

Protocol 1: Preparation of N-Protected Amino Acid p-Nitrophenyl Esters

This protocol describes the synthesis and isolation of a stable N-protected amino acid p-nitrophenyl ester using DCC as the coupling agent.

Materials:

-

N-Boc- or N-Cbz-protected amino acid

-

p-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of cold ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted p-nitrophenol and any remaining N-protected amino acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude p-nitrophenyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: In Situ Formation and Coupling of p-Nitrophenyl Esters for Di- and Tripeptide Synthesis

This protocol, adapted from the work of Keillor and co-workers, describes a convenient one-pot, two-step procedure for the synthesis of di- and tripeptides.

Materials:

-

N-protected amino acid (e.g., Cbz- or Boc-protected)

-

p-Nitrophenyl chloroformate (pNPCF)

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (anhydrous)

-

Unprotected amino acid

-

Distilled water

-

6 M Hydrochloric acid (HCl)

Procedure:

Step 1: In Situ Formation of the p-Nitrophenyl Ester

-

Dissolve the N-protected amino acid (2.0 mmol) in 100 mL of anhydrous acetonitrile in a flask.

-

Add triethylamine (2.2 mmol, 0.31 mL).

-

Cool the solution in an ice bath and add p-nitrophenyl chloroformate (2.2 mmol, 0.44 g).

-

After 5 minutes, add 4-dimethylaminopyridine (0.2 mmol, 24 mg).

-

Stir the reaction mixture for 50 minutes. The resulting solution contains the in situ formed p-nitrophenyl ester.

Step 2: Peptide Coupling

-

In a separate flask, prepare a clear solution of the unprotected amino acid (8.0 mmol) in 100 mL of distilled water, and add triethylamine (8.0 mmol, 1.12 mL).

-

Remove the ice bath from the activation solution (from Step 1).

-

Add the solution of the second amino acid dropwise to the activation solution with stirring over 5 minutes.

-

Allow the reaction to proceed for an additional 100 minutes.

-

Remove the acetonitrile under reduced pressure.

-

Add water to the remaining solution to a final volume of 150 mL.

-

Acidify the solution to pH 2 with 6 M HCl and allow the peptide product to precipitate at 4 °C.

-

Filter the solution and rinse the solid with 80 mL of 1 M HCl.

-

Dry the solid under vacuum to yield the di- or tripeptide.

Quantitative Data

The following tables summarize representative yields for peptide synthesis using both isolated and in situ generated p-nitrophenyl esters.

Table 1: Yields of Di- and Tripeptides Synthesized via In Situ p-Nitrophenyl Ester Formation

| N-Protected Amino Acid | Coupled Amino Acid | Product | Isolated Yield (%) |

| Cbz-Phe | Cys | Cbz-Phe-Cys-OH | 98 |

| Cbz-Ala | Phe | Cbz-Ala-Phe-OH | 95 |

| Cbz-Val | Gly | Cbz-Val-Gly-OH | 85 |

| Cbz-Gln | Phe | Cbz-Gln-Phe-OH | 78 |

| Cbz-Gln | Val | Cbz-Gln-Val-OH | 72 |

| Boc-Phe | Gly | Boc-Phe-Gly-OH | 92 |

| Boc-Ala | Leu | Boc-Ala-Leu-OH | 88 |

| Cbz-Ala-Phe | Gly | Cbz-Ala-Phe-Gly-OH | 75 |

Table 2: Representative Yields of Peptide Synthesis using Isolated p-Nitrophenyl Esters

| N-Protected Amino Acid Ester | Coupled Amino Acid/Peptide Ester | Product | Yield (%) |

| Cbz-Gly-ONp | Gly-OEt | Cbz-Gly-Gly-OEt | ~80-90 |

| Cbz-L-Pro-ONp | Gly-Gly-ONp·HBr | Cbz-L-Pro-Gly-Gly-ONp | 72 |

| Cbz-L-Ala-ONp | L-Phe-OMe | Cbz-L-Ala-L-Phe-OMe | ~75-85 |

| Z-Cys(Bzl)-ONp | Tyr-OEt | Z-Cys(Bzl)-Tyr-OEt | High |

| Z-Tyr-ONp | Ile-OEt | Z-Tyr-Ile-OEt | High |

| Z-Ile-ONp | Gln-NH2 | Z-Ile-Gln-NH2 | High |

| Z-Gln-ONp | Asn-NH2 | Z-Gln-Asn-NH2 | High |

| Z-Asn-ONp | Cys(Bzl)-Pro-Leu-Gly-NH2 | Z-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2 | High |

Note: Yields can vary depending on the specific amino acids, protecting groups, and reaction conditions.

Conclusion

The introduction of p-nitrophenyl esters revolutionized peptide synthesis by providing a reliable and practical method for the stepwise formation of peptide bonds. While newer, more rapid methods have largely supplanted its use in routine solid-phase peptide synthesis, the principles established by the active ester method remain fundamental to the field. The stability and crystallinity of p-nitrophenyl esters continue to offer advantages in specific applications, particularly in solution-phase synthesis where purification of intermediates is crucial. The historical significance and the foundational chemical principles of the p-nitrophenyl ester method ensure its enduring legacy in the art and science of peptide synthesis. This technical guide serves as a comprehensive resource for understanding and applying this classic, yet still relevant, methodology.

References

The Role and Application of Active Esters in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, particularly utilizing Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high yields and purity of the target peptide. Direct condensation of a carboxylic acid and an amine is generally slow and inefficient. To overcome this, the carboxyl group of the incoming Fmoc-protected amino acid is "activated" to enhance its reactivity towards the N-terminal amine of the growing peptide chain attached to a solid support. This activation is most commonly achieved through the formation of an active ester . This in-depth technical guide explores the core principles of active esters in Fmoc chemistry, detailing their formation, mechanism of action, and the various reagents used for their in situ generation. It further provides a comparative analysis of their performance, detailed experimental protocols, and visual representations of the key chemical processes.

Core Concepts of Active Esters in Peptide Synthesis

An active ester is an ester of a carboxylic acid that is highly susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond. The reactivity of the active ester is determined by the electron-withdrawing nature of the alcohol moiety, which makes the carbonyl carbon more electrophilic. In the context of Fmoc-SPPS, the formation of an active ester is a critical step that dictates the efficiency of the peptide coupling reaction.[1][2]

The general mechanism involves two main steps:

-

Activation: The carboxylic acid of the Fmoc-amino acid reacts with a coupling reagent to form a highly reactive intermediate.

-

Acylation: The free amine of the peptide chain on the solid support attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to form the peptide bond and release the activating group.[2]

In Situ Activating Reagents: The Powerhouses of Modern SPPS

While pre-formed active esters like pentafluorophenyl (Pfp) esters are stable and can be used, modern Fmoc-SPPS predominantly relies on the in situ formation of active esters using sophisticated coupling reagents.[3] These reagents are broadly categorized into two main classes: aminium/uronium salts and phosphonium salts.[1]

Aminium/Uronium Salts

These reagents, such as HBTU, HATU, and HCTU, are widely used due to their high reactivity and efficiency.[1] They react with the Fmoc-amino acid in the presence of a tertiary base (e.g., N,N-diisopropylethylamine - DIPEA) to form a highly reactive OBt (1-hydroxybenzotriazole) or OAt (1-hydroxy-7-azabenzotriazole) active ester.[1][4]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A workhorse in peptide synthesis, HBTU generates OBt active esters, leading to efficient coupling.[4][5]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU, HATU forms OAt active esters.[1] The nitrogen atom in the pyridine ring of HOAt is believed to provide anchimeric assistance, accelerating the coupling reaction and reducing racemization.

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The resulting O-6-ClBt esters are more reactive than their OBt counterparts due to the electron-withdrawing effect of the chlorine atom.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure as the leaving group. It is considered a safer and highly efficient alternative to benzotriazole-based reagents.[6][7]

A potential side reaction with uronium salts is the guanidinylation of the N-terminal amine, which can cap the peptide chain. This is more likely to occur if the coupling reagent is used in excess.

Phosphonium Salts

Phosphonium salts, such as PyBOP and PyAOP, are also highly effective coupling reagents that generate active esters. A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction.

-

BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first highly efficient phosphonium reagents. However, it generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP that does not produce HMPA and is widely used for its clean reaction profile.[1]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, which also forms the highly reactive OAt esters.

Quantitative Performance of Common Coupling Reagents

The choice of coupling reagent significantly impacts the outcome of peptide synthesis. The following tables summarize key performance indicators for some of the most widely used reagents.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 [8]

| Coupling Reagent | Crude Peptide Purity (%) |

| HATU | 92.5 |

| HBTU | 88.1 |

| PyBOP | 85.7 |

| COMU | 93.2 |

| DIC/HOBt | 81.3 |

Table 2: Comparison of Racemization Levels for Different Coupling Reagents [1]

| Coupling Reagent | Relative Racemization Potential |

| HATU | Very Low |

| HBTU | Minimal |

| PyBOP | Low |

| COMU | Very Low |

| DIC/Oxyma | Low |

Experimental Protocols

Protocol 1: Standard HBTU/HOBt Coupling for Fmoc-Amino Acids in SPPS

This protocol outlines the steps for a single coupling cycle of an Fmoc-amino acid to a resin-bound peptide using HBTU/HOBt activation.[4]

Materials:

-

Fmoc-protected amino acid

-

HBTU

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Solid-phase synthesis resin with a free N-terminal amine

-

Reaction vessel

Procedure:

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Pre-activation of the Fmoc-Amino Acid:

-

In a separate vial, dissolve the Fmoc-amino acid (2-5 equivalents relative to resin loading), HBTU (1.9-4 equivalents), and HOBt (2-5.5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (4-8 equivalents) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes. A color change may be observed.[4]

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow color) indicates the absence of free primary amines and a complete reaction.

-

If the Kaiser test is positive (blue color), extend the coupling time or perform a double coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

-

Protocol 2: Preparation and Use of Fmoc-Amino Acid Pentafluorophenyl (Pfp) Esters

This protocol describes the synthesis of Fmoc-amino acid-OPfp esters and their subsequent use in SPPS.[3]

Part A: Preparation of Fmoc-Amino Acid-OPfp Ester

Materials:

-

Fmoc-amino acid

-

Pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate

-

Pyridine or DIPEA

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine or DIPEA (1-1.2 equivalents) to the solution and stir.

-

Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% HCl, water, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture.

Part B: SPPS using Fmoc-Amino Acid-OPfp Ester

Materials:

-

Pre-prepared Fmoc-amino acid pentafluorophenyl ester

-

1-Hydroxybenzotriazole (HOBt) (optional catalyst)

-

DMF, peptide synthesis grade

-

Solid-phase synthesis resin with a free N-terminal amine

-

Reaction vessel

Procedure:

-

Fmoc Deprotection: Follow the deprotection procedure as described in Protocol 1.

-

Coupling Reaction:

-

In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF.

-

(Optional) Add HOBt (3-5 equivalents) to the solution to catalyze the reaction.[3]

-

Add the amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing: Follow the monitoring and washing procedures as described in Protocol 1.

Visualizing the Chemistry: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and mechanisms discussed in this guide.

Caption: General mechanism of active ester-mediated peptide bond formation.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: A comparative overview of major classes of coupling reagents.

Conclusion

The use of active esters, particularly those generated in situ with advanced coupling reagents, is a cornerstone of modern Fmoc-SPPS. The choice between uronium/aminium salts and phosphonium salts depends on a careful consideration of factors such as the complexity of the peptide sequence, the potential for racemization of specific amino acids, and cost-effectiveness. Reagents like HATU and COMU offer superior performance for challenging syntheses, while workhorses like HBTU and PyBOP provide a reliable balance of efficiency and safety. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to optimize their peptide synthesis strategies and achieve their desired outcomes with greater success.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Asn-ONp in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, its application in peptide synthesis, and provides standardized experimental protocols for its use.

Core Compound Data

This compound is an activated ester of asparagine, widely utilized for the introduction of asparagine residues into a growing peptide chain during Fmoc-based solid-phase peptide synthesis. The p-nitrophenyl (ONp) group serves as a good leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

| Property | Value |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine p-nitrophenyl ester |

| Synonyms | Fmoc-L-Asparagine p-nitrophenyl ester, this compound |

| CAS Number | 71989-17-8[1] |

| Molecular Formula | C25H21N3O7[1] |

| Molecular Weight | 475.45 g/mol [1] |

Role in Solid-Phase Peptide Synthesis

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of modern SPPS, favored for its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[2][] this compound is one of several activated forms of Fmoc-Asn used in the coupling step of SPPS. While active esters like this compound have been somewhat superseded by more efficient in-situ coupling reagents, they still find application in specific synthetic strategies.[4]

The use of a side-chain unprotected asparagine derivative like this compound can sometimes lead to side reactions, such as the formation of β-cyanoalanine through dehydration of the side-chain amide during carboxyl activation.[5] To mitigate such side reactions, side-chain protected derivatives like Fmoc-Asn(Trt)-OH are often preferred as they prevent dehydration and improve solubility.[6][7] However, for certain applications, the direct coupling of an activated ester like this compound can be advantageous.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the resin, the peptide sequence, and the scale of the synthesis.

3.1. Resin Preparation and Swelling

-

Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) into a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[2][8]

-

After swelling, drain the DMF from the reaction vessel.

3.2. N-terminal Fmoc Deprotection

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[2][8]

-

Agitate the mixture for an initial 3 minutes, then drain the solution.[2]

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[2]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] A colorimetric test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.

3.3. Coupling of this compound

-

Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the deprotected resin.

-

The addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can be used to facilitate the coupling reaction.

-

Allow the coupling reaction to proceed with agitation for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test (e.g., a negative Kaiser test indicates completion).

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

3.4. Chain Elongation and Final Cleavage

-

For the addition of subsequent amino acids, repeat the Fmoc deprotection (Step 3.2) and coupling (Step 3.3 with the desired Fmoc-amino acid) cycles.

-

After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[2]

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)).[9]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[2]

Visualized Workflows and Pathways

4.1. General Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

4.2. Fmoc Deprotection Mechanism

Caption: Base-catalyzed β-elimination mechanism of Fmoc group removal.

4.3. Peptide Coupling with this compound

Caption: Peptide bond formation via nucleophilic attack on this compound.

References

The Solubility and Stability of Fmoc-Asn-ONp: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, a thorough understanding of the physicochemical properties of protected amino acids is paramount. This in-depth technical guide focuses on N-α-Fmoc-L-asparagine p-nitrophenyl ester (Fmoc-Asn-ONp), a commonly utilized building block. This document provides a comprehensive overview of its solubility and stability, supported by experimental protocols and data-driven insights to facilitate its effective use in solid-phase peptide synthesis (SPPS).

Core Properties of Fmoc-Protected Asparagine Derivatives

The solubility and stability of this compound are influenced by its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the asparagine residue, and the p-nitrophenyl (ONp) ester activating group. While specific quantitative data for this compound is not extensively published, its behavior can be inferred from closely related and well-studied asparagine derivatives.

Solubility Characteristics

The solubility of protected amino acids is a critical factor in ensuring efficient and complete coupling reactions during SPPS. Poor solubility can lead to aggregation and incomplete reactions, resulting in lower peptide yields and purity. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Unprotected asparagine derivatives are known to have limited solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1]. The introduction of the bulky, hydrophobic Fmoc group and side-chain protecting groups like trityl (Trt) significantly enhances solubility[1][2][3][]. For instance, Fmoc-Asn(Trt)-OH demonstrates superior solubility in these solvents, which is a primary reason for its widespread use[1][2]. While Fmoc-Asn-OH is only somewhat soluble in NMP or DMF[5], the p-nitrophenyl ester in this compound is expected to further influence its solubility profile.

Table 1: Solubility of Related Fmoc-Asparagine Derivatives

| Compound | Solvent | Solubility | Notes |

| Fmoc-Asn-OH | DMSO | 50 mg/mL (141.10 mM) | Requires ultrasonic agitation; hygroscopic DMSO can impact solubility[6]. |

| Fmoc-Asn(Trt)-OH | Most organic solvents | Good solubility | A key advantage leading to purer peptides[2]. |

It is recommended to experimentally determine the solubility of this compound in the specific solvent system being used for peptide synthesis to optimize reaction conditions.

Stability Profile

The stability of this compound is primarily governed by the lability of the Fmoc group and the potential for side reactions involving the asparagine side chain.

Fmoc Group Stability: The Fmoc protecting group is renowned for its stability under acidic conditions and its controlled removal under mild basic conditions[3][7]. This orthogonality is the cornerstone of Fmoc-based SPPS. The Fmoc group is stable to acids like trifluoroacetic acid (TFA), which is used for the cleavage of side-chain protecting groups[7][8]. However, it is readily cleaved by secondary amines, such as piperidine, through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism[7].

Asparagine Side-Chain Stability: The amide side chain of asparagine can undergo dehydration during the activation of the carboxyl group, particularly with carbodiimide reagents, leading to the formation of a β-cyanoalanine residue[5][9]. The use of active esters, such as the p-nitrophenyl ester in this compound, is a strategy to mitigate this side reaction, as they allow for slower, more controlled coupling[10]. However, the potential for this side reaction should still be considered.

Another significant stability concern for asparagine residues is deamidation, which can occur under both acidic and basic conditions[11][12]. This reaction proceeds through a cyclic imide intermediate to yield a mixture of aspartyl and isoaspartyl peptides[11][12]. The rate of deamidation is influenced by pH, temperature, and the neighboring amino acid residues[11][12].

Storage and Handling: this compound should be stored in a tightly closed container, protected from heat and sources of ignition[13]. Recommended storage is at temperatures not exceeding 5°C (41°F)[13]. The compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the respiratory tract, skin, and eyes[13]. Appropriate personal protective equipment, including gloves, goggles, and a dust respirator, should be used when handling the material[13].

Experimental Protocols

To ensure the successful application of this compound in peptide synthesis, it is crucial to employ robust experimental protocols for assessing its purity, solubility, and stability.

Purity Assessment

The purity of this compound should be assessed using a combination of chromatographic and spectroscopic techniques to determine chemical and enantiomeric purity, as well as to confirm its structural integrity.

Table 2: Analytical Methods for Purity Assessment of Fmoc-Amino Acids

| Analytical Method | Parameter Assessed | Typical Specification | Key Advantages | Limitations |

| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity | ≥99.0%[14] | High resolution, quantitative, robust[14]. | May not separate all closely related impurities[14]. |

| Chiral HPLC | Enantiomeric Purity (D-isomer content) | ≤0.2% D-isomer[14] | Direct and accurate quantification of enantiomers[14]. | Requires specialized chiral columns[14]. |

| ¹H NMR | Structural Integrity & Impurity Identification | Conforms to structure | Provides detailed structural information[14]. | Less sensitive for quantifying minor impurities[14]. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Matches theoretical mass | High sensitivity and accuracy for mass determination[14]. | May not distinguish isomers. |

Protocol for RP-HPLC Purity Analysis:

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL[14].

-

Instrumentation: Use a high-performance liquid chromatography system equipped with a C18 column and a UV detector.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 15-20 minutes).

-

Flow Rate: Typically 1 mL/min.

-

Detection Wavelength: 254 nm or 301 nm (for Fmoc group).

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area[14].

Solubility Determination

A straightforward method to estimate the solubility of this compound is to determine the saturation concentration in a given solvent.

Protocol for Solubility Assessment:

-

Add a small, known amount of this compound to a fixed volume of the test solvent (e.g., DMF, NMP, DMSO) in a vial.

-

Agitate the mixture at a constant temperature (e.g., room temperature) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

If the solid completely dissolves, add another known amount of the compound and repeat the agitation.

-

Continue this process until a saturated solution with excess solid is obtained.

-

Centrifuge or filter the saturated solution to remove the excess solid.

-

Dilute a known volume of the supernatant and analyze its concentration using a validated analytical method, such as HPLC with a calibration curve.

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Stability Study

The stability of this compound in solution can be evaluated by monitoring its degradation over time under specific conditions (e.g., in the presence of a base or at elevated temperatures).

Protocol for Stability Assessment via HPLC:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Aliquot the solution into several vials.

-

For each time point, subject a vial to the desired condition (e.g., add a specific concentration of piperidine or place in a temperature-controlled bath).

-

At predetermined time intervals, quench the reaction if necessary (e.g., by neutralizing the base with an acid).

-

Analyze the sample by RP-HPLC, as described in the purity assessment protocol.

-

Quantify the peak area of the intact this compound and any degradation products.

-

Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Visualizing Key Pathways and Workflows

Diagrams are essential for a clear understanding of the chemical transformations and experimental procedures involved with this compound.

Caption: Fmoc deprotection of an asparagine residue.

Caption: Asparagine side-chain dehydration side reaction.

Caption: Experimental workflow for stability assessment.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is essential for its successful use in peptide synthesis. While direct quantitative data for this specific compound is limited, its properties can be reasonably inferred from related Fmoc-asparagine derivatives. By employing rigorous analytical methods and carefully controlling reaction conditions, researchers can mitigate potential side reactions and optimize the incorporation of asparagine into synthetic peptides. The experimental protocols and visualizations provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

Navigating Asparagine Incorporation in Peptide Synthesis: A Technical Guide to Fmoc-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of asparagine (Asn) residues into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS) presents unique challenges, primarily the risk of side-chain dehydration and poor solubility of the protected amino acid. While various activated forms of Fmoc-Asn have been explored, the p-nitrophenyl (ONp) ester, Fmoc-Asn-ONp, sees limited commercial availability and application in modern SPPS. The industry standard has decidedly shifted towards the use of side-chain protected derivatives to mitigate these issues effectively.

This technical guide addresses the core challenge of sourcing and utilizing a commercially viable Fmoc-protected asparagine derivative. We will briefly touch upon this compound and then provide an in-depth focus on Fmoc-Asn(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine) , the widely accepted and commercially available solution. This guide will detail its advantages, provide a list of commercial suppliers, summarize key technical data, and present standardized experimental protocols for its successful implementation in peptide synthesis workflows.

The Challenge of Asparagine Incorporation and the Status of this compound

The primary difficulty in incorporating asparagine lies in the amide group of its side chain. During the activation of the carboxyl group for peptide bond formation, particularly with carbodiimide reagents, the side-chain amide can undergo dehydration to form a nitrile, resulting in an undesirable β-cyanoalanine residue in the peptide sequence.[1][2] Additionally, Fmoc-Asn-OH exhibits very low solubility in common SPPS solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which can lead to incomplete reactions and aggregation.[1][3][4]

While activated esters like this compound were developed to facilitate coupling, they do not inherently solve the dehydration problem and have largely been superseded by side-chain protection strategies.[5] Commercial availability of this compound is scarce; a listing for a Bachem product is noted, but it is not a widely stocked reagent across major suppliers.[6]

The Solution: Fmoc-Asn(Trt)-OH, the Industry Standard

To overcome the challenges of asparagine incorporation, the use of a protecting group on the side-chain amide is the preferred strategy in Fmoc SPPS. The trityl (Trt) group is the most commonly employed protecting group for this purpose.[4]

Key Advantages of Fmoc-Asn(Trt)-OH

-

Prevention of Side-Chain Dehydration : The bulky trityl group effectively shields the side-chain amide, preventing the dehydration side reaction during the activation and coupling steps.[1][7][8] This leads to significantly purer peptide products.

-

Enhanced Solubility : The presence of the trityl group dramatically improves the solubility of the amino acid derivative in standard organic solvents used in peptide synthesis, such as DMF and NMP.[1][3][4] This ensures efficient and complete coupling reactions.

-

Orthogonality : The Fmoc group can be removed under mild basic conditions (e.g., piperidine), while the acid-labile Trt group remains stable. The Trt group is then typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[9][]

Commercial Availability

Fmoc-Asn(Trt)-OH is readily available from a multitude of chemical and life science suppliers, ensuring a stable supply chain for research and manufacturing.

Table 1: Prominent Commercial Suppliers of Fmoc-Asn(Trt)-OH

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various purities and quantities.[11] |

| Aapptec | --INVALID-LINK-- | Specializes in peptide synthesis reagents.[1][2] |

| MedchemExpress | --INVALID-LINK-- | Provides biochemical reagents for research.[12] |

| Advanced ChemTech | --INVALID-LINK-- | Focuses on reagents for peptide synthesis.[7] |

| LifeTein | --INVALID-LINK-- | Peptide synthesis company offering reagents.[13] |

| AltaBioscience | --INVALID-LINK-- | Supplier of amino acids and peptide reagents.[14] |

| Biorunstar | --INVALID-LINK-- | Supplier of biochemicals.[15] |

| Molsyns Research | --INVALID-LINK-- | Manufacturer and exporter of specialty chemicals.[16] |

| Neta Scientific | --INVALID-LINK-- | Distributor for various manufacturers, including Sigma-Aldrich.[17] |

| NINGBO INNO PHARMCHEM | --INVALID-LINK-- | Manufacturer and supplier of pharmaceutical chemicals.[3][8] |

Technical Data

A summary of the key physicochemical properties of Fmoc-Asn(Trt)-OH is provided below for easy reference.

Table 2: Technical Specifications of Fmoc-Asn(Trt)-OH

| Property | Value | Reference(s) |

| CAS Number | 132388-59-1 | [18] |

| Molecular Formula | C₃₈H₃₂N₂O₅ | [13][18] |

| Molecular Weight | 596.67 g/mol | [13][18] |

| Appearance | White to off-white powder | |

| Melting Point | 201-204 °C | |

| Purity (HPLC) | Typically ≥97.0% to ≥99.0% | |

| Optical Rotation [α]20/D | -15.0±1°, c = 1% in methanol | |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Fmoc-Asn(Trt)-OH in a standard Fmoc-SPPS workflow.

General Workflow for Fmoc-SPPS

The diagram below illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.

Caption: A schematic of the cyclical steps in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling of Fmoc-Asn(Trt)-OH

This protocol describes a standard manual coupling procedure. Equivalents are based on the initial resin loading.

-

Resin Preparation : Following Nα-Fmoc deprotection of the resin-bound peptide and subsequent washing (typically 5-7 times with DMF), the resin is ready for coupling.

-

Activation Solution Preparation : In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.) and a coupling reagent activator (e.g., HOBt, 3 eq.) in DMF. Add the coupling reagent itself (e.g., HBTU, 3 eq.).

-

Initiation of Activation : Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the activation solution and mix for 1-2 minutes. Avoid prolonged pre-activation times.[19]

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing : Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional) : A qualitative test, such as the Kaiser test, can be performed on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.[9]

Caption: Workflow for the activation and coupling of Fmoc-Asn(Trt)-OH during SPPS.

Protocol for Final Cleavage and Trt-Group Deprotection

This protocol describes the final step where the completed peptide is cleaved from the solid support and all acid-labile side-chain protecting groups, including Trt, are removed.

-

Resin Preparation : After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation : Prepare a cleavage cocktail. A common mixture is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) .[19] The use of scavengers like TIS is critical to trap the reactive trityl cations generated during cleavage, preventing re-attachment to sensitive residues like tryptophan.[3][20]

-

Cleavage Reaction : Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate the slurry at room temperature for 2-3 hours.

-

Peptide Precipitation : Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen.

-

Isolation : Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Purification : Collect the peptide precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Conclusion

While the direct use of activated esters like this compound for asparagine incorporation in peptide synthesis is now largely historical, Fmoc-Asn(Trt)-OH has emerged as the robust and reliable standard. Its widespread commercial availability, coupled with its ability to prevent critical side reactions and improve solubility, makes it an indispensable tool for researchers, scientists, and drug development professionals. By following standardized protocols for coupling and deprotection, high-purity asparagine-containing peptides can be synthesized efficiently and reproducibly, facilitating advancements in biochemical research and therapeutic development.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Novachem Reference Standards Australia [novachem.com.au]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 11. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. lifetein.com [lifetein.com]

- 14. shop.altabioscience.com [shop.altabioscience.com]

- 15. biorunstar.com [biorunstar.com]

- 16. Buy high quality FMOC-Asn(trt)-OH with CAS No - 132388-59-1 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of FMOC-Asn(trt)-OH [molsyns.com]

- 17. netascientific.com [netascientific.com]

- 18. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Using Fmoc-Asn-ONp in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Incorporating Asparagine in SPPS

The incorporation of asparagine (Asn) into a peptide sequence during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. Two primary side reactions can occur: dehydration of the side-chain amide to form a β-cyanoalanine derivative, and aspartimide formation, which can lead to chain termination, racemization, and the formation of difficult-to-separate β-peptides.[1][2]

Historically, various strategies have been employed to mitigate these issues. One classical approach is the use of pre-formed active esters, such as Fmoc-Asn-ONp (p-nitrophenyl ester). This method avoids the need for in-situ activation with potent reagents like carbodiimides, which are known to promote side-chain dehydration.[3][4] However, modern peptide synthesis predominantly favors the use of side-chain protected derivatives, with Fmoc-Asn(Trt)-OH being the current industry standard due to its high efficiency and suppression of side reactions.[5][6]